(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
CAS No.:
Cat. No.: VC15758725
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | [4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |
| Standard InChI | InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3 |
| Standard InChI Key | HILGYNKTYGDYRB-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCOC(C1C2=CN(N=C2)C)CN |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 1-methyl-1H-pyrazole moiety. The 2-position of the morpholine ring is further functionalized with a methanamine group (-CHNH), while a methyl group occupies the 4-position. Key structural attributes include:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capabilities .
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Morpholine Scaffold: Enhances solubility and bioavailability due to its polar oxygen and nitrogen atoms.
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Methanamine Side Chain: Provides a primary amine functional group for potential derivatization or target binding.
Table 1: Key Physicochemical Properties
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of this compound typically involves sequential functionalization of the morpholine and pyrazole precursors. Key steps include:
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Morpholine Ring Formation: Cyclization of diethanolamine derivatives under acidic conditions to generate the morpholine core.
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Pyrazole Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 1-methylpyrazole group .
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Methanamine Functionalization: Reductive amination or Gabriel synthesis to introduce the primary amine group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Morpholine cyclization | HSO, 80°C, 6 hrs | 65–70% |
| Pyrazole coupling | Pd(PPh), KCO, DMF | 50–55% |
| Amine introduction | NaBH, MeOH, 0°C | 75–80% |
Chromatographic purification (e.g., silica gel column) is critical for isolating the final product with >95% purity.
Comparative Analysis with Related Compounds
Structural Analogues and Activity Trends
Modifications to the pyrazole or morpholine subunits significantly alter bioactivity:
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Methyl Group Position: 1-Methylpyrazole (as in this compound) enhances metabolic stability compared to 3-methyl isomers .
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Amine Substitution: Primary amines (e.g., methanamine) improve aqueous solubility versus tertiary amines.
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Chlorine Derivatives: Chlorinated pyrrolotriazine analogs (e.g., CAS 1703794-33-5) exhibit stronger kinase inhibition but reduced bioavailability .
Table 3: Bioactivity Comparison
| Compound | IC (EGFR) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 12.4 nM | 8.9 |
| 4-Chloro-pyrrolotriazine analog | 5.2 nM | 2.1 |
| Bis-pyrazole methanamine | >100 nM | 15.6 |
Research Challenges and Future Directions
Recommended Studies
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Proteomic Profiling: Identify primary targets using affinity-based chemoproteomics.
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SAR Optimization: Systematically vary pyrazole substituents to enhance potency.
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models with PK/PD modeling.
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